![molecular formula C10H18N2 B14472782 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-55-4](/img/structure/B14472782.png)
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound characterized by its unique structure, which includes an ethyl group, an isopropylamino group, and a pent-2-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves the reaction of an appropriate nitrile precursor with an isopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, which help to dissolve the reactants and provide a medium for the reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amines.
Aplicaciones Científicas De Investigación
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-3-[(propan-2-yl)amino]but-2-enenitrile
- 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- 3-Ethyl-2-[(methyl)amino]pent-2-enenitrile
Uniqueness
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
66102-55-4 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-ethyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-5-9(6-2)10(7-11)12-8(3)4/h8,12H,5-6H2,1-4H3 |
Clave InChI |
YYIUOJTZBBORAS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)NC(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


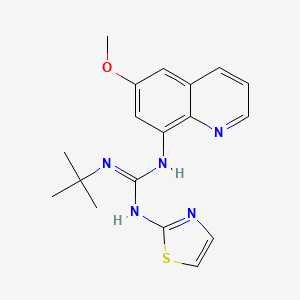
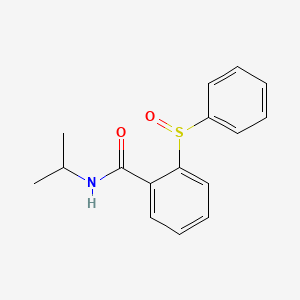


silane](/img/structure/B14472747.png)
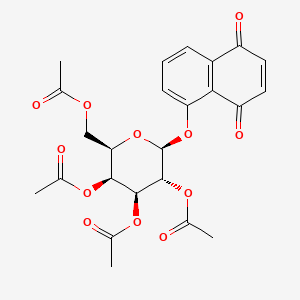

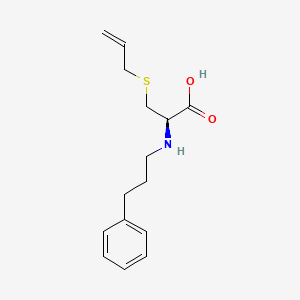

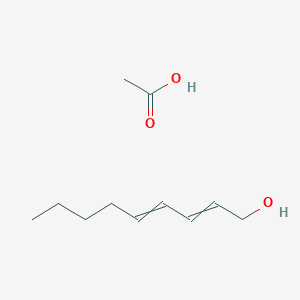
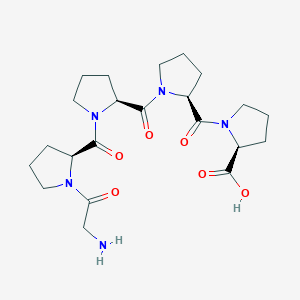
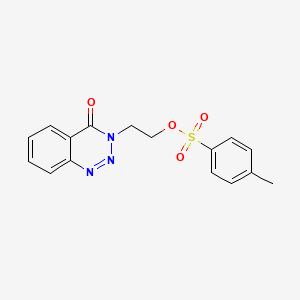
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

